molecular formula C14H22N6O5 B12399323 Valganciclovir-d8

Valganciclovir-d8

Cat. No.: B12399323
M. Wt: 362.41 g/mol
InChI Key: WPVFJKSGQUFQAP-QBZXRSFMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Valganciclovir-d8 is synthesized by incorporating deuterium atoms into the valganciclovir molecule. The synthesis typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated ganciclovir, followed by esterification with L-valine to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound. High-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

Valganciclovir-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from the hydrolysis of this compound is deuterated ganciclovir, which retains the antiviral properties of the parent compound .

Mechanism of Action

Valganciclovir-d8, like valganciclovir, is a prodrug that is rapidly converted to ganciclovir in the body. Ganciclovir inhibits viral DNA synthesis by incorporating into viral DNA and preventing its elongation. This action is highly selective for viral DNA polymerases over cellular DNA polymerases . The primary molecular target is the viral DNA polymerase, and the pathway involves phosphorylation by viral and cellular kinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Valganciclovir-d8

This compound is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise pharmacokinetic and metabolic studies. The deuterium substitution can also lead to differences in the metabolic rate and pathways compared to non-deuterated compounds .

Biological Activity

Valganciclovir-d8 is a stable isotope-labeled derivative of valganciclovir, primarily used in the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients. This compound serves as a valuable tool in pharmacokinetic studies due to its unique properties, allowing researchers to trace metabolic pathways without altering biological processes.

This compound is the L-valyl ester of ganciclovir, a synthetic analog of 2′-deoxy-guanosine. The incorporation of deuterium (heavy hydrogen) at specific positions enhances its utility in research while maintaining the biological activity characteristic of its parent compound. The mechanism of action involves selective inhibition of viral DNA polymerases, leading to chain termination during DNA synthesis in infected cells. This selectivity is attributed to the preferential incorporation of ganciclovir triphosphate into viral DNA over cellular DNA due to higher concentrations of viral kinases in infected cells .

Pharmacokinetics and Metabolism

This compound is rapidly converted to ganciclovir after oral administration. It exhibits good gastrointestinal absorption with an absolute bioavailability of approximately 60% when taken with food. Key pharmacokinetic parameters include:

ParameterValue
Volume of Distribution0.703 ± 0.134 L/kg
Protein Binding1% - 2%
Half-lifeApproximately 4.08 hours
Major Route of EliminationRenal excretion as ganciclovir

The metabolism occurs mainly in the liver and intestinal wall, where valganciclovir is hydrolyzed to ganciclovir, which is then phosphorylated by viral protein kinases in CMV-infected cells .

Clinical Applications and Case Studies

1. Treatment of Cytomegalovirus Infections:
this compound retains antiviral activity similar to valganciclovir and has been effectively used in clinical settings for treating CMV retinitis in AIDS patients. A notable case study involved a patient undergoing lung transplantation who received valganciclovir prophylaxis. Therapeutic drug monitoring (TDM) was employed to adjust dosages based on trough levels, successfully preventing CMV reactivation with minimal adverse effects .

2. Primary Effusion Lymphoma:
In a case involving primary effusion lymphoma (PEL), valganciclovir was administered to an HHV8 positive patient, initially reducing viral load but ultimately failing to achieve durable remission. This highlights the need for further research into the efficacy of this compound in treating HHV8-associated diseases .

Research Findings on Biological Activity

This compound's unique isotopic labeling allows for enhanced tracking and quantification in metabolic studies. Research indicates that:

  • Antiviral Efficacy: this compound demonstrates similar antiviral efficacy as its parent compound, effectively inhibiting CMV replication through competitive inhibition of viral DNA polymerases.
  • Metabolic Pathway Analysis: The use of stable isotopes aids in tracing metabolic pathways more accurately, providing insights into drug interactions and pharmacodynamics when combined with other antiviral agents.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features and structural similarities between this compound and other antiviral agents:

Compound NameStructure SimilarityUnique Features
GanciclovirLacks valyl esterDirectly active; lower bioavailability than valganciclovir
AcyclovirDifferent basePrimarily used for herpes simplex virus; lacks valine structure
CidofovirDifferent mechanismNucleotide analog; does not require phosphorylation by viral kinases
FoscarnetDifferent modePyrophosphate analog; inhibits viral DNA polymerase directly without incorporation into DNA

Properties

Molecular Formula

C14H22N6O5

Molecular Weight

362.41 g/mol

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate

InChI

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1/i1D3,2D3,7D,9D

InChI Key

WPVFJKSGQUFQAP-QBZXRSFMSA-N

Isomeric SMILES

[2H][C@@](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.